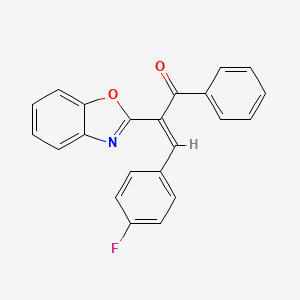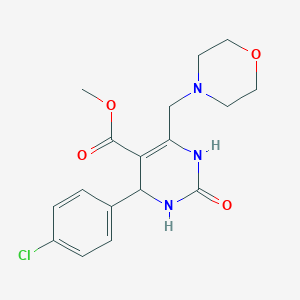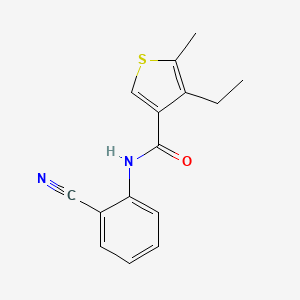
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Fluoro-2-(2-oxo-1-phenylpropenyl) benzoxazole or FOXY. It is a yellow crystalline powder that has a molecular weight of 343.36 g/mol.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication. FOXY has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes.
Biochemical and Physiological Effects:
FOXY has been found to have various biochemical and physiological effects on the body. Some of the effects include:
1. Anti-inflammatory: FOXY has been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines.
2. Antioxidant: FOXY has been found to have antioxidant properties by reducing the production of reactive oxygen species (ROS).
3. Analgesic: FOXY has been found to have analgesic properties by reducing pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one in lab experiments include:
1. High Potency: FOXY has been found to be highly potent, which makes it an ideal candidate for use in lab experiments.
2. Versatility: FOXY has been found to have various applications in different fields of research, which makes it a versatile compound.
The limitations of using FOXY in lab experiments include:
1. Toxicity: FOXY has been found to be toxic at high doses, which limits its use in certain experiments.
2. Cost: FOXY is a relatively expensive compound, which may limit its use in certain experiments.
Zukünftige Richtungen
For FOXY include the development of derivatives, clinical trials, and combination therapy.
Synthesemethoden
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one can be achieved through various methods. Some of the commonly used methods include the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the condensation of an aldehyde and a ketone in the presence of a base to form an α, β-unsaturated ketone. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with an active methylene compound to form an α, β-unsaturated compound. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields of research. Some of the areas where this compound has shown promising results include:
1. Cancer Research: FOXY has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
2. Neuroprotection: FOXY has been found to have neuroprotective properties by preventing the death of neurons. It has been shown to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antibacterial Activity: FOXY has been found to have antibacterial properties by inhibiting the growth of bacteria. It has been shown to be effective against various types of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO2/c23-17-12-10-15(11-13-17)14-18(21(25)16-6-2-1-3-7-16)22-24-19-8-4-5-9-20(19)26-22/h1-14H/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYVTCJBXRZADK-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)F)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)

![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)

![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5297459.png)
![2-ethoxy-6-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5297465.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5297479.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5297485.png)